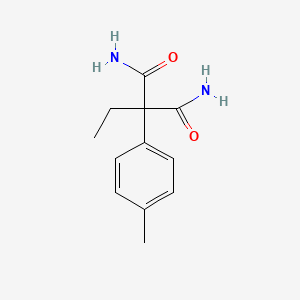

2-Ethyl-2-(p-tolyl)malonamide

Description

Contextualization within Malonamide (B141969) Chemistry

Malonamides are the diamide (B1670390) derivatives of malonic acid. The core structure consists of a methylene (B1212753) group flanked by two carbonyl groups, which are in turn bonded to two amino groups. The general structure is R1R2C(CONH2)2. The reactivity and properties of malonamide derivatives can be finely tuned by the nature of the R1 and R2 substituents.

2-Ethyl-2-(p-tolyl)malonamide fits into the subclass of 2,2-disubstituted malonamides. Its specific substituents, an ethyl group and a p-tolyl group (a toluene (B28343) molecule missing one hydrogen atom from the para position of the methyl group), impart a combination of aliphatic and aromatic character to the molecule. The presence of the aromatic p-tolyl group is of particular interest as it can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are often crucial for biological activity.

The synthesis of such malonamides generally involves the amidation of a corresponding disubstituted malonic ester. For this compound, this would typically involve the reaction of a diethyl 2-ethyl-2-(p-tolyl)malonate with ammonia (B1221849) or a suitable ammonia equivalent.

Historical Perspectives on Malonamide Derivative Research

The investigation of malonamide derivatives is rooted in the broader history of research into malonic acid and its esters, which dates back to the 19th century. These compounds were initially explored for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

A significant turning point in the research on malonamide-related structures was the discovery of the anticonvulsant properties of barbiturates, such as phenobarbital (B1680315), in the early 20th century. Phenobarbital is a cyclic derivative that can be conceptually linked to malonic acid derivatives. This discovery spurred interest in acyclic amides and imides as potential central nervous system active agents.

In the mid-20th century, the development of the anticonvulsant drug Primidone, which is metabolized in the body to phenobarbital and phenylethylmalonamide (PEMA), further solidified the importance of malonamide-like structures in the quest for new antiepileptic drugs. This historical context sets the stage for the exploration of other malonamide derivatives, including this compound, as researchers sought to understand the structure-activity relationships governing the anticonvulsant effects of this class of compounds.

Significance of Aromatic Malonamide Scaffolds in Contemporary Chemical and Biological Sciences

The aromatic malonamide scaffold, as exemplified by this compound, is a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. The significance of these scaffolds is multifaceted:

Anticonvulsant Activity: A primary area of interest for aromatic malonamides is in the treatment of epilepsy. The presence of an aromatic ring and an alkyl chain at the α-position, as seen in this compound and its close analog phenylethylmalonamide (PEMA), appears to be a key structural feature for anticonvulsant activity. Research in this area focuses on synthesizing and testing new derivatives to optimize potency and reduce side effects. nih.gov

Other Biological Activities: Beyond their anticonvulsant properties, malonamide derivatives have been investigated for a range of other biological activities, including as antibacterial, antifungal, and anticancer agents. mdpi.com The ability to readily modify the substituents on the malonamide core allows for the generation of large libraries of compounds for high-throughput screening against various therapeutic targets.

Chelating Agents: The two amide groups in the malonamide scaffold can act as a bidentate ligand, capable of coordinating with metal ions. This property has led to their investigation as extractants for lanthanides and actinides in nuclear waste reprocessing. researchgate.net

The table below presents a comparison of this compound with its parent compound, malonamide, and a well-studied anticonvulsant analog, phenylethylmalonamide (PEMA).

| Property | Malonamide | Phenylethylmalonamide (PEMA) | This compound |

| Molecular Formula | C3H6N2O2 | C11H14N2O2 | C12H16N2O2 |

| Molecular Weight | 102.09 g/mol | 206.25 g/mol | 220.27 g/mol |

| α-Substituents | H, H | Phenyl, Ethyl | p-Tolyl, Ethyl |

| Key Research Area | Building block | Anticonvulsant (metabolite of Primidone) | Experimental anticonvulsant |

The following table provides hypothetical spectroscopic data for this compound based on the known data for its close analog, 2-Ethyl-2-phenylmalonamide (B22514) (PEMA), and general spectroscopic principles. The presence of the additional methyl group on the aromatic ring in the p-tolyl derivative would be expected to introduce characteristic signals.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for the ethyl group (a quartet and a triplet), aromatic protons of the p-tolyl group (two doublets), a singlet for the tolyl methyl group, and a broad singlet for the amide protons. |

| ¹³C NMR | Resonances for the ethyl carbons, the quaternary α-carbon, the carbonyl carbons, and the aromatic carbons of the p-tolyl group, including the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amide groups (around 3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong C=O stretching of the amide carbonyls (around 1680-1640 cm⁻¹). |

Structure

2D Structure

Properties

CAS No. |

68692-83-1 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-ethyl-2-(4-methylphenyl)propanediamide |

InChI |

InChI=1S/C12H16N2O2/c1-3-12(10(13)15,11(14)16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,15)(H2,14,16) |

InChI Key |

OUDOLYGETKWQIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)(C(=O)N)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 2 P Tolyl Malonamide

Fundamental Malonamide (B141969) Reaction Mechanisms

The core reactivity of malonamides is centered around the amide functionalities and the acidic nature of the α-carbon protons. However, in 2-Ethyl-2-(p-tolyl)malonamide, the α-carbon is fully substituted, precluding reactions that rely on enolate formation at this position. Therefore, the primary reaction mechanisms involve the amide groups themselves.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. google.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. For amides, the leaving group is an amine or ammonia (B1221849) derivative, which is generally a poor leaving group, making amides the least reactive of the carboxylic acid derivatives. google.comnih.gov

The reaction typically proceeds through a two-step addition-elimination mechanism. core.ac.uk

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. core.ac.uk

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (in this case, an amide anion or a related species). core.ac.uk

This process can be catalyzed by acid or base. researchgate.net Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a nucleophile. researchgate.net Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. researchgate.net Due to the stability of the amide bond, these reactions often require forcing conditions, such as strong acid or base and high temperatures. For instance, the hydrolysis of amides to carboxylic acids is a common example of this pathway.

The substituents on the α-carbon and the amide nitrogens significantly influence the reactivity of malonamides. In this compound, the ethyl and p-tolyl groups at the central carbon exert notable steric and electronic effects.

Steric Effects: The bulky ethyl and p-tolyl groups create significant steric hindrance around the carbonyl centers. This hindrance can impede the approach of nucleophiles, thereby slowing down the rate of nucleophilic acyl substitution reactions compared to unsubstituted or less substituted malonamides. Studies on similarly substituted malonamides have shown that steric hindrance provided by alkyl substitutions at the central methylene (B1212753) carbon can have a negative effect on the efficiency of certain reactions, such as metal ion extraction. iaea.org

Electronic Effects: The p-tolyl group, which consists of a phenyl ring substituted with a methyl group at the para position, has a distinct electronic influence. The methyl group is electron-donating through an inductive effect and hyperconjugation. This electron-donating nature increases the electron density on the phenyl ring and, by extension, can slightly influence the electronic environment of the amide carbonyl groups. Generally, electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Conversely, studies on other malonamides have shown that electron-withdrawing substituents, such as a 4-chlorophenyl group, decrease the basicity of the molecule and can enhance metal extraction capabilities. echemi.com The electron-donating p-tolyl group in this compound would be expected to have the opposite effect, slightly increasing the basicity of the carbonyl oxygens compared to an unsubstituted phenyl group.

| Substituent Effect on Malonamide Reactivity | |

| Effect | Influence on this compound |

| Steric Hindrance (Ethyl and p-tolyl groups) | Decreases the rate of nucleophilic attack at the carbonyl carbons by sterically shielding the reaction centers. |

| Electronic Effect (p-tolyl group) | The electron-donating methyl group increases electron density, slightly reducing the electrophilicity of the carbonyl carbons and potentially increasing the basicity of the carbonyl oxygens. |

Oxidation and Reduction Transformations

The amide functional groups in this compound can undergo oxidation and reduction, although these transformations often require specific and potent reagents.

Oxidation: Malonamides can be oxidized, but the reaction is not as common as for other functional groups. The reaction of olefins with malonamide in the presence of manganese(III) acetate (B1210297) has been shown to yield α,β-unsaturated γ-lactones and/or 1H-pyrrol-2(5H)-ones, indicating the participation of the malonamide moiety in oxidative cyclization reactions. wikipedia.org However, for a fully substituted malonamide like this compound, direct oxidation of the amide group itself is challenging. Strong oxidizing conditions could potentially lead to degradation of the molecule.

Reduction: The amide groups can be reduced to amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of a malonamide would yield a diamine. In the case of this compound, reduction would convert the two -CONH₂ groups into -CH₂NH₂ groups, resulting in the formation of 2-ethyl-2-(p-tolyl)propane-1,3-diamine. This reaction is a fundamental transformation in organic synthesis for converting amides to amines.

Substitution Reactions and Functional Group Interconversions

Beyond the primary amide reactions, other transformations can modify the functional groups of the molecule.

Dehydration to Nitriles: Amides can be dehydrated to form nitriles. This reaction is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.org For this compound, this reaction would convert the two amide groups into nitrile groups, yielding 2-ethyl-2-(p-tolyl)malononitrile.

Reactions at the Aromatic Ring: The p-tolyl group is an aromatic ring and is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The activating, ortho-para directing methyl group on the ring would direct incoming electrophiles to the positions ortho to the methyl group (and meta to the malonamide substituent). The steric bulk of the rest of the molecule might influence the regioselectivity of such substitutions.

Theoretical Prediction of Reactivity Sites

Computational chemistry provides powerful tools for predicting the reactivity of molecules by analyzing their electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. numberanalytics.com It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). youtube.comacs.org The energy and distribution of these orbitals in this compound can predict its reactive behavior.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the lone pairs of the amide nitrogen and oxygen atoms. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the nucleophilic character of the molecule. A higher E_HOMO suggests greater nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons. For this compound, the LUMO is anticipated to be centered on the antibonding π* orbitals of the carbonyl groups (C=O). These positions are the most electrophilic sites in the molecule and are the likely points of attack by nucleophiles. The energy of the LUMO (E_LUMO) is related to the electron affinity. A lower E_LUMO indicates a greater ability to accept electrons and thus higher electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical reactivity and stability. youtube.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Predicted FMO Characteristics for this compound | |

| Orbital | Predicted Location and Significance |

| HOMO | Likely localized on the electron-rich p-tolyl ring and amide groups. Indicates the molecule's potential to act as a nucleophile, particularly at the aromatic ring. |

| LUMO | Expected to be centered on the antibonding π* orbitals of the carbonyl groups. These sites are the most electrophilic and prone to nucleophilic attack. |

| HOMO-LUMO Gap | The magnitude of the gap determines the overall reactivity. The electron-donating p-tolyl group might slightly raise the HOMO energy, potentially narrowing the gap compared to its phenyl analogue and subtly increasing reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This analysis provides insights into a molecule's reactivity, including the identification of sites susceptible to electrophilic and nucleophilic attack, and the nature of intermolecular interactions. The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate varying charge densities. Typically, red regions correspond to areas of high electron density and negative electrostatic potential, making them attractive to electrophiles. Conversely, blue regions signify areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green areas represent neutral or near-zero potential.

While direct experimental or computational studies on the Molecular Electrostatic Potential (MEP) of this compound are not extensively available in the reviewed literature, a comprehensive analysis can be extrapolated from computational studies on its close structural analog, 2-ethyl-2-phenylmalonamide (B22514). researchgate.netresearchgate.netphyschemres.orgcumhuriyet.edu.tr Computational investigations on 2-ethyl-2-phenylmalonamide have utilized Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set to generate the MEP surface and analyze its reactive sites. researchgate.netresearchgate.netphyschemres.orgcumhuriyet.edu.tr

For 2-ethyl-2-phenylmalonamide, the MEP analysis reveals distinct electronegative and electropositive regions. The most significant negative potential is localized around the oxygen atoms of the carbonyl groups in the malonamide moiety. This high electron density, depicted as red on the MEP map, indicates that these oxygen atoms are the primary sites for electrophilic attack. The nitrogen atoms of the amide groups also exhibit a degree of negative potential, though less pronounced than the carbonyl oxygens.

The regions of positive electrostatic potential, shown in blue, are primarily located around the hydrogen atoms of the amide (-NH2) groups. This electron deficiency makes these hydrogen atoms potential sites for nucleophilic interaction. The aromatic phenyl ring generally displays a region of intermediate, or near-neutral, potential, often colored green.

In the case of this compound, the introduction of a methyl (-CH3) group at the para-position of the phenyl ring is expected to modulate the electrostatic potential distribution. The methyl group is an electron-donating group, which increases the electron density of the aromatic ring through inductive and hyperconjugation effects. This would likely render the tolyl ring more electron-rich compared to the unsubstituted phenyl ring in its analog. Consequently, the tolyl group in this compound would exhibit a more negative potential, enhancing its nucleophilicity and making it more susceptible to electrophilic aromatic substitution.

The fundamental features of the MEP map for this compound are expected to be similar to its phenyl analog, with the primary electronegative centers remaining the carbonyl oxygen atoms and the primary electropositive centers being the amide hydrogen atoms. However, the key distinction lies in the increased electron density of the aromatic system.

The following table summarizes the expected characteristics of the MEP surface for this compound based on the analysis of its phenyl analog and the electronic effects of the p-tolyl group.

| Molecular Region | Expected Electrostatic Potential | MEP Color Code | Reactivity Implication |

| Carbonyl Oxygen Atoms | Highly Negative | Red | Primary site for electrophilic attack |

| Amide Nitrogen Atoms | Negative | Yellow/Orange | Secondary site for electrophilic attack |

| Tolyl Group | Moderately Negative | Green/Yellow | Increased nucleophilicity compared to a phenyl ring |

| Amide Hydrogen Atoms | Highly Positive | Blue | Site for nucleophilic attack/hydrogen bonding |

| Ethyl Group | Near Neutral | Green | Generally low reactivity |

This predictive analysis underscores the utility of MEP maps in understanding the chemical reactivity of complex organic molecules. The subtle electronic modifications introduced by substituent groups, such as the methyl group in the p-tolyl moiety, can significantly influence the molecule's interaction with other chemical species.

Spectroscopic and Advanced Characterization Techniques for 2 Ethyl 2 P Tolyl Malonamide

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and confirming the molecular backbone of 2-Ethyl-2-(p-tolyl)malonamide.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the characteristic vibrations of bonds within a molecule. For this compound, the FT-IR spectrum provides clear evidence for its primary structural features. The spectrum, typically recorded from a KBr wafer sample, displays several key absorption bands. nih.gov

A comprehensive analysis, supported by studies on the closely related compound 2-ethyl-2-phenylmalonamide (B22514), allows for the assignment of these bands. physchemres.orgresearchgate.netresearchgate.net The primary amide group (-CONH₂) gives rise to distinct stretching vibrations. The N-H stretching vibrations are typically observed in the region of 3450-3250 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions and is expected to appear around 1700-1650 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1630-1610 cm⁻¹.

Vibrations corresponding to the hydrocarbon portions of the molecule are also clearly identifiable. The aromatic C-H stretching from the p-tolyl group appears above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and methyl groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the p-tolyl ring are expected in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 - 3200 | N-H Stretching | Amide (-CONH₂) |

| ~3100 - 3000 | C-H Stretching | Aromatic (p-tolyl) |

| ~2980 - 2850 | C-H Stretching | Aliphatic (Ethyl, Methyl) |

| ~1680 - 1650 | C=O Stretching (Amide I) | Amide (-CONH₂) |

| ~1620 - 1580 | N-H Bending (Amide II) | Amide (-CONH₂) |

| ~1600, ~1500 | C=C Stretching | Aromatic Ring |

Data is predicted based on characteristic functional group frequencies and published data for analogous compounds. physchemres.orgresearchgate.netresearchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific experimental FT-Raman data for this compound is not widely published, a detailed analysis can be performed based on its structural analogue, 2-ethyl-2-phenylmalonamide. researchgate.netresearchgate.net

The FT-Raman spectrum is expected to show strong signals for the aromatic ring vibrations of the p-tolyl group. The symmetric "ring breathing" mode of the para-substituted ring should produce a particularly intense band. The C-H stretching vibrations, both aromatic and aliphatic, will also be present. The C=O stretching of the amide groups is typically weaker in Raman than in IR, but still observable. The ethyl group's C-C stretching and CH₂/CH₃ deformation modes are also expected to be well-resolved.

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H Stretching | Aromatic (p-tolyl) |

| ~2940 | C-H Stretching | Aliphatic (Ethyl, Methyl) |

| ~1610 | C=C Stretching | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~780 | C-H Out-of-plane Bending | Aromatic Ring |

Data is predicted based on characteristic functional group frequencies and published data for analogous compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the ethyl, p-tolyl, and amide protons. Based on data from similar structures, the chemical shifts can be reliably predicted. researchgate.net

The ethyl group will present as a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), due to coupling with each other. The methyl protons of the p-tolyl group will appear as a sharp singlet. The aromatic protons of the p-tolyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two amide protons (-CONH₂) may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.2 - 7.4 | Doublet | 2H | Aromatic H (ortho to ethyl-malonamide) |

| ~7.1 - 7.2 | Doublet | 2H | Aromatic H (ortho to methyl) |

| ~5.5 - 7.5 | Broad Singlet | 4H | Amide (-CONH₂) |

| ~2.3 | Singlet | 3H | p-tolyl -CH₃ |

| ~2.1 | Quartet | 2H | Ethyl -CH₂- |

Data is predicted based on standard chemical shift ranges and published data for analogous compounds. researchgate.net Solvent: CDCl₃ or DMSO-d₆.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

For this compound, distinct signals are expected for the amide carbonyl carbons, the aromatic carbons of the p-tolyl ring, the quaternary carbon, and the carbons of the ethyl and tolyl-methyl groups. The carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum (170-180 ppm). The aromatic carbons appear in the 125-140 ppm range. The aliphatic carbons of the ethyl and methyl groups appear in the upfield region (10-40 ppm). bhu.ac.inoregonstate.edu

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C=O (Amide) |

| ~138 | Aromatic C (C-CH₃) |

| ~136 | Aromatic C (C-quaternary) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~60 | Quaternary C (C-ethyl, C-tolyl) |

| ~32 | Ethyl -CH₂- |

| ~21 | p-tolyl -CH₃ |

Data is predicted based on standard chemical shift ranges and published data for analogous compounds. researchgate.netbhu.ac.in

Modern computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. The Gauge Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.netresearchgate.net

This method involves first optimizing the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p). Following geometry optimization, the GIAO method is employed to calculate the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Studies on the analogous 2-ethyl-2-phenylmalonamide have shown excellent correlation between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. physchemres.orgresearchgate.netresearchgate.net Applying this method to this compound would provide theoretical spectra that aid in the definitive assignment of all experimental peaks, resolving any ambiguities and providing a high degree of confidence in the structural elucidation.

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy is a vital tool for probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, insights into the arrangement and energy of molecular orbitals can be gained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to excited states. For this compound, the absorption of UV light is primarily associated with π→π* transitions within the aromatic p-tolyl ring and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms.

Detailed experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature. However, studies on the closely related analog, 2-ethyl-2-phenylmalonamide, have utilized theoretical methods to predict and analyze its electronic spectrum. researchgate.net These analyses are typically performed using Density Functional Theory (DFT), which calculates the electronic spectra and helps assign the observed absorption bands to specific molecular orbital transitions. researchgate.netresearchgate.net Such theoretical calculations, often performed with basis sets like B3LYP/6-311++G(d,p), provide a detailed understanding of the electronic structure. researchgate.net The intramolecular charge transfer between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in these analyses. researchgate.net For this compound, the presence of the electron-donating methyl group on the tolyl ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to its unsubstituted phenyl analog.

Mass Spectrometry for Molecular Weight and Analog Differentiation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆N₂O₂, corresponding to a molecular weight of approximately 220.27 g/mol . nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals characteristic fragment ions that help confirm its structure. nih.gov Furthermore, tandem mass spectrometry (MS-MS) provides more detailed structural information by analyzing the fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ has a precursor m/z of 221.1285. nih.gov Collision-induced dissociation of this ion produces several key fragment ions. nih.gov

This fragmentation data is crucial for distinguishing this compound from its structural analogs, such as 2-Ethyl-2-phenylmalonamide or 2-Ethyl-2-propylmalonamide, which would exhibit different molecular ions and fragmentation pathways. nih.gov

Table 1: MS-MS Fragmentation Data for this compound

| Precursor Ion | Precursor m/z | Fragment Ion m/z | Source |

|---|

This interactive table summarizes the key fragmentation data obtained from MS-MS analysis.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Research

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For malonamide (B141969) derivatives, XRD studies have provided valuable structural information, including the coordination polyhedra of metal complexes and the conformation of the ligand backbone. oecd-nea.org

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and charge delocalization within a molecule, providing a quantitative basis for the Lewis structure model. researchgate.netuni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de

The stability of a molecule is analyzed by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.deresearchgate.net For a molecule like this compound, key stabilizing interactions would include:

Hyperconjugation: Delocalization of electron density from the σ bonds (e.g., C-C and C-H of the ethyl and tolyl groups) into empty π* antibonding orbitals of the carbonyl groups.

Resonance: Delocalization of the lone pairs (LP) of the amide nitrogen and carbonyl oxygen atoms into the π* antibonding orbitals of the adjacent C=O bonds (LP(N)→π(C=O) and LP(O)→π(C=O)).

Aromatic Delocalization: Interactions involving the π system of the p-tolyl ring.

A theoretical study on the analog 2-ethyl-2-phenylmalonamide performed NBO analysis to investigate stability and charge delocalization. researchgate.net Such an analysis for this compound would quantify the stabilization energy (E⁽²⁾) associated with these charge-transfer interactions, providing deep insight into the electronic factors that govern its structure and reactivity. researchgate.net

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is currently no specific published research focusing on the computational and theoretical chemistry of the compound This compound . While studies on structurally similar molecules are available, the strict focus of this article on the specified compound prevents the inclusion of data from related but distinct chemical entities.

The field of computational chemistry relies on detailed studies, often published in peer-reviewed journals, that utilize methods like Density Functional Theory (DFT) to model molecular structures and predict their properties. These studies provide essential data on optimized geometry, vibrational frequencies, electronic spectra, and quantum chemical properties such as HOMO-LUMO energy gaps and intramolecular charge transfer.

For the closely related compound, 2-ethyl-2-phenylmalonamide, extensive theoretical and experimental studies have been conducted. researchgate.net These investigations have successfully determined its optimized geometrical parameters, vibrational wavenumbers, and electronic spectra using DFT calculations with the B3LYP/6-311++G(d,p) basis set. researchgate.net Furthermore, analyses of its electronic properties, including HOMO-LUMO characterization and natural bond orbital (NBO) analysis, have provided insights into its stability and charge delocalization.

Therefore, due to the absence of dedicated research and corresponding data for this compound in the scientific literature, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Computational Chemistry and Theoretical Modeling of 2 Ethyl 2 P Tolyl Malonamide

Quantum Chemical Calculations for Electronic Properties

Intramolecular Charge Transfer Investigations

Future computational research is required to elucidate the specific chemical and electronic properties of 2-Ethyl-2-(p-tolyl)malonamide.

In Silico Design and Screening of Malonamide-Based Systems

The development of novel and efficient extractants for various applications, including nuclear fuel reprocessing and hydrometallurgy, has increasingly turned towards computational chemistry and theoretical modeling. These in silico approaches offer a powerful toolkit for designing and screening new molecules with desired properties, significantly reducing the time and cost associated with experimental synthesis and testing. In the context of malonamide-based systems, computational methods are pivotal in understanding the underlying principles of their extractive capabilities and in guiding the rational design of next-generation ligands.

Computational-Aided Development of Novel Extractants

Computational-aided design has become an indispensable part of developing new malonamide-based extractants. By employing a range of theoretical techniques, researchers can predict the efficacy and selectivity of these molecules for specific metal ions, such as lanthanides and actinides. This predictive power accelerates the discovery of more efficient and robust separation agents.

One of the key areas of focus is the use of malonamides for the extraction of trivalent metal ions from nuclear waste solutions. iaea.orgosti.gov Computational studies, particularly molecular dynamics (MD) simulations, have provided deep insights into the extraction mechanism at the molecular level. rsc.orgrsc.org These simulations can model the behavior of malonamide (B141969) ligands, such as this compound, at the interface between aqueous and organic phases, revealing how they complex with metal cations. For instance, MD simulations have shown that uncomplexed malonamide ligands and their metal complexes are surface active and tend to adsorb at the water-oil interface. rsc.orgrsc.org This interfacial activity is crucial for the extraction process.

Furthermore, computational models can elucidate the conformational changes that malonamide molecules undergo upon complexation. For example, aqueous solvation at the interface can induce a rearrangement of the carbonyl groups from a trans to a gauche conformation, which pre-organizes the ligand for chelation with the metal ion. rsc.orgrsc.org Density Functional Theory (DFT) calculations are also employed to predict the extraction and separation capabilities of newly designed ligands, allowing for rapid screening before synthesis. acs.org By calculating parameters such as gas-phase basicities, researchers can correlate the electronic properties of malonamides with their extraction efficiency. researchgate.net Studies have shown that lower basicity, often achieved by introducing electron-withdrawing groups, can lead to higher metal extraction. researchgate.net

The insights gained from these computational approaches guide the modification of the malonamide structure to enhance its performance. For instance, the introduction of different substituents on the nitrogen atoms or the central carbon can be systematically explored in silico to optimize properties like solubility, stability, and selectivity.

Table 1: Key Computational Techniques in Malonamide Extractant Design

| Computational Technique | Application in Malonamide Design | Key Insights Provided |

| Molecular Dynamics (MD) | Simulating the liquid-liquid extraction process. | Interfacial behavior, complex formation, conformational changes. |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction energies. | Ligand basicity, complexation energies, selectivity prediction. |

| Quantum Chemistry Calculations | Investigating molecular orbitals and charge distribution. | Understanding ligand-metal bonding, predicting reactivity. |

Exploration of Chemical Space for Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological or chemical activity. nih.gov In the context of malonamide-based extractants, SAR provides a framework for correlating specific structural features with extraction efficiency and selectivity. Computational methods are extensively used to explore the vast chemical space of possible malonamide derivatives and to build predictive Quantitative Structure-Activity Relationship (QSAR) models. archivepp.comscialert.netnih.gov

The goal of these studies is to identify the molecular descriptors that have the most significant impact on the extraction performance. These descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and topological indices. For a compound like this compound, key structural features that would be analyzed in a SAR study include the nature of the alkyl and aryl substituents on the central carbon atom.

For example, the presence of the ethyl and p-tolyl groups in this compound will influence its lipophilicity, which is a critical factor in its partitioning between the aqueous and organic phases. The steric bulk of these groups can also affect the geometry of the metal complex, which in turn influences the stability and selectivity of the extraction. researchgate.net Computational modeling can systematically vary these substituents to map out the SAR landscape.

QSAR models are mathematical equations that relate these molecular descriptors to the observed activity, such as the distribution ratio of a metal ion. archivepp.comresearchgate.net These models, once validated, can be used to predict the extraction performance of virtual or yet-to-be-synthesized malonamide derivatives. This in silico screening allows for the prioritization of candidate molecules with the highest predicted efficacy for subsequent experimental validation. rsc.org

The general principles derived from SAR and QSAR studies on a range of malonamides are applicable to understanding the potential behavior of this compound. For instance, it is generally observed that the geometry of the malonamide molecule and the length of its substituents significantly dictate its ability to extract metals. researchgate.net

Medicinal Chemistry and Scaffold Based Drug Design Implications

Malonamide (B141969) Derivatives as Privileged Scaffolds in Medicinal Chemistry

Malonamide derivatives are recognized as "privileged structures" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. openochem.orgnih.gov The versatility of the malonamide scaffold stems from its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with various receptor pockets. mdpi.comnih.gov Malonamides are found in a range of biologically active compounds, including those with antimicrobial, anticancer, and antidiabetic properties. researchgate.net

The structural features of the malonamide core, specifically the two amide groups, allow for the formation of multiple hydrogen bonds, which are crucial for drug-receptor interactions. researchgate.net Furthermore, the central carbon atom can be readily substituted with two different groups, enabling the precise tuning of steric and electronic properties to achieve desired biological activity and selectivity. researchgate.net This inherent modularity makes the malonamide scaffold an attractive starting point for the design of compound libraries aimed at discovering new therapeutic leads. nih.govresearchgate.net

Strategies for Scaffold Diversity and Analogue Generation

The generation of diverse analogues from a core scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). For the malonamide scaffold, several strategies can be employed to create a library of related compounds with varied properties.

One primary approach is substituent modification , where the groups attached to the central carbon and the amide nitrogens are altered. In the case of 2-Ethyl-2-(p-tolyl)malonamide, this could involve:

Aryl group modification: Replacing the p-tolyl group with other substituted or unsubstituted aromatic or heteroaromatic rings to probe the effects of electronics and sterics on activity.

Alkyl group modification: Varying the ethyl group to other alkyl chains of different lengths, branching, or cyclization to explore the impact on lipophilicity and conformational flexibility.

N-substitution: Introducing substituents on the amide nitrogens to modulate hydrogen bonding capacity and introduce new interaction points.

Another strategy is scaffold hopping , where the core malonamide structure is replaced by a different chemical scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Finally, combinatorial chemistry approaches can be utilized to rapidly generate large libraries of malonamide derivatives by combining a variety of building blocks in a systematic fashion. This high-throughput synthesis allows for a broad exploration of the chemical space around the malonamide scaffold.

Research on Structural Modifications and Their Research Impact

The systematic modification of the this compound structure can provide valuable insights into the molecular determinants of its biological activity.

Influence of Aryl Group Substitution (e.g., p-tolyl versus phenyl) on Molecular Properties

The substitution of a phenyl group with a p-tolyl group, as seen in this compound, is a common tactic in medicinal chemistry, often referred to as the "magic methyl" effect. This seemingly minor addition of a methyl group can have profound effects on a molecule's properties and its interaction with biological targets.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect, which can alter the electron density of the aromatic ring. This change in electron distribution can influence cation-π interactions with the receptor, a common binding motif for aromatic rings in drug-receptor complexes.

Steric and Conformational Effects: The methyl group adds steric bulk, which can influence the preferred conformation of the molecule. This can lead to a more favorable orientation for binding to a receptor, or conversely, it can introduce steric hindrance that prevents binding. The presence of the methyl group can also impact the rotational barrier of the aryl group, potentially locking the molecule into a more bioactive conformation.

Lipophilicity and Pharmacokinetic Properties: The addition of a methyl group generally increases the lipophilicity of a compound. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific binding.

The comparative analysis of p-tolyl versus phenyl-substituted compounds is a critical aspect of lead optimization, as it can fine-tune the balance of potency, selectivity, and pharmacokinetic parameters.

| Property | Phenyl Substitution | p-tolyl Substitution | Potential Impact |

|---|---|---|---|

| Electronic Effect | Neutral | Weakly electron-donating | Modulation of cation-π and other electronic interactions |

| Steric Hindrance | Lower | Higher | Influence on conformational preference and receptor fit |

| Lipophilicity (LogP) | Lower | Higher | Alteration of ADME properties (absorption, metabolism, etc.) |

| Metabolic Stability | Generally more stable | Methyl group can be a site for oxidative metabolism | Potential for altered drug clearance and half-life |

Effects of Alkyl Group Variations on Conformational and Electronic Attributes

Varying the alkyl group at the C2 position of the malonamide scaffold, such as the ethyl group in this compound, can significantly impact the molecule's conformational and electronic properties.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. While the electronic effect of an ethyl group is modest, variations in the alkyl substituent can subtly influence the acidity of the amide protons and the nucleophilicity of the carbonyl oxygens, which could impact hydrogen bonding interactions with a biological target.

The systematic variation of the alkyl group is a key strategy for optimizing the hydrophobic and steric interactions of a drug candidate with its receptor.

| Alkyl Group Variation | Impact on Conformational Attributes | Impact on Electronic Attributes | Potential Research Impact |

|---|---|---|---|

| Chain Length (e.g., methyl, ethyl, propyl) | Alters molecular shape and flexibility; can influence binding pocket occupancy. | Subtle changes to inductive effects. | Optimization of hydrophobic interactions and steric fit. |

| Branching (e.g., isopropyl, isobutyl) | Introduces steric bulk, restricting rotation and potentially leading to more defined conformations. | Slightly alters electronic properties compared to linear chains. | Enhancement of binding affinity and selectivity through improved shape complementarity. |

| Cyclic Alkyl Groups (e.g., cyclopropyl, cyclohexyl) | Reduces conformational flexibility, locking the molecule into a more rigid structure. | Can influence electronic properties due to ring strain (for small rings). | Improvement of metabolic stability and pre-organization for binding. |

Role of this compound as an Experimental Analog in Structure-Function Studies

This compound serves as a valuable tool in structure-function studies, particularly as an experimental analog for its phenyl counterpart, 2-ethyl-2-phenylmalonamide (B22514). In research, a closely related but distinct analog is often used as an internal standard in analytical methods to ensure the accuracy and precision of measurements. The use of this compound for this purpose highlights its chemical similarity to the phenyl derivative, allowing it to behave predictably in analytical systems while being distinguishable, typically by mass spectrometry.

Beyond its role as an analytical tool, this compound is an ideal candidate for comparative biological studies. By directly comparing the pharmacological activity, receptor binding affinity, and metabolic stability of the p-tolyl compound with the phenyl analog, researchers can isolate and quantify the specific contributions of the para-methyl group. Such studies are fundamental to understanding the SAR of this class of compounds and for guiding the rational design of new derivatives with improved therapeutic profiles. The subtle, yet significant, differences introduced by the methyl group can provide critical information about the topology and electronic environment of the target receptor's binding site.

Applications of Malonamide Derivatives in Chemical Separation Science

Studies on Radiolytic Stability and Degradation Pathways of Extractants

In the context of nuclear fuel reprocessing, extractants are exposed to intense ionizing radiation, which can lead to their degradation. inl.govresearchgate.net The radiolytic stability of malonamides is therefore a critical parameter for their application in processes like DIAMEX. nih.govresearchgate.net Studies have shown that both gamma and alpha radiation can cause degradation, affecting the extraction efficiency of the solvent. researchgate.netresearchgate.net

The primary degradation products of malonamides in the presence of nitric acid have been identified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov The main degradation pathways involve the cleavage of bonds within the extractant molecule. nih.govresearchgate.net The presence of these degradation products typically leads to a decrease in the distribution ratios of the target metal ions, both by reducing the concentration of the active extractant and by forming complexes with the degradation products themselves. nih.gov

Research comparing different malonamide (B141969) structures has been conducted to optimize radiolytic stability. nih.gov Furthermore, the stability of these extractants is often compared to that of tributyl phosphate (B84403) (TBP), the extractant used in the PUREX process. While malonamides have proven effective, they generally exhibit lower stability than TBP under similar radiolytic conditions. researchgate.net

Interactive Data Table: Comparison of Radiolytic Degradation of Extractants Data is illustrative based on findings that malonamide stability is lower than TBP.

| Extractant Type | Relative Stability | Key Degradation Products | Impact on Performance |

|---|---|---|---|

| Malonamides | Lower | Carboxylic acids, amines, monoamides | Decreased metal distribution ratios nih.gov |

| Tributyl Phosphate (TBP) | Higher | Dibutyl phosphoric acid (HDBP), Monobutyl phosphoric acid (H₂MBP) | Formation of stable complexes with certain metals, leading to stripping issues |

| Diglycolamides (e.g., TODGA) | Varies, can be lower than malonamides | De-alkylation products, n-dodecane addition products | Decreased extraction efficiency nih.gov |

Design and Evaluation of Selective Separation Systems

The design of extractant molecules, such as malonamide derivatives, involves modifying their chemical structure to enhance specific properties. researchgate.net For example, altering the alkyl groups (R, R', R'') on the malonamide backbone can influence its solubility in the organic diluent, its extraction efficiency, and its radiolytic stability. nih.govinl.gov The introduction of branching on the alkyl chains can affect selectivity; for instance, N,N-di(2-ethylhexyl)butyramide (DEHBA) co-extracts U and Pu, whereas its isomer N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) is more selective for U. inl.gov

Advanced Analytical Methodologies and Research Applications Utilizing 2 Ethyl 2 P Tolyl Malonamide

Gas-Liquid Chromatography (GLC) Method Development and Validation

Gas-Liquid Chromatography (GLC) stands as a powerful technique for the separation and quantification of volatile and thermally stable compounds. The development of a GLC method for 2-Ethyl-2-(p-tolyl)malonamide would involve systematic optimization of several key parameters to achieve the desired sensitivity, selectivity, and reproducibility.

A typical GLC method for a compound like this compound would likely employ a capillary column, offering high-resolution separations. The selection of the stationary phase is critical; a mid-polarity phase is often suitable for compounds with both polar (amide groups) and non-polar (ethyl and p-tolyl groups) functionalities.

Method validation is a crucial step to ensure the reliability of the analytical data. iiste.org This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness, often following guidelines from regulatory bodies. iiste.org

Table 1: Illustrative GLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Nitrogen or Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

In quantitative analysis, the use of an internal standard (IS) is a common practice to correct for variations in sample preparation and instrument response. nih.gov An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample. This compound, due to its stable nature and chromatographic behavior, has the potential to be used as an internal standard in the quantification of other related compounds.

When used as an IS, a known amount of this compound is added to all samples, standards, and blanks. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and quantify the analyte in unknown samples. This approach significantly improves the precision and accuracy of the quantitative results. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Analogs

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GLC due to low volatility or thermal instability. A reversed-phase HPLC method is commonly the first choice for compounds like this compound.

In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound and its analogs, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water or a buffer is often effective. nih.gov

Table 2: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

The development of an HPLC method also requires rigorous validation to ensure its suitability for its intended purpose. ijpbs.com This includes assessing parameters such as linearity, precision, accuracy, specificity, and limits of detection and quantitation. ijpbs.com

Methodologies for Distinguishing this compound from Structural Analogs

The ability to distinguish between structurally similar compounds is a critical aspect of analytical chemistry. Structural analogs of this compound may include isomers with different substituent positions on the aromatic ring or compounds with variations in the alkyl chain.

Both GLC and HPLC can be optimized to achieve the separation of such analogs. In GLC, the choice of a highly selective stationary phase and careful optimization of the temperature program can often resolve closely related compounds. Two-dimensional gas chromatography (2D-GC) can provide enhanced separation for complex mixtures of isomers. researchgate.net

In HPLC, the separation of structural analogs can be achieved by manipulating the mobile phase composition, including the organic modifier, pH, and the use of additives. The choice of the stationary phase also plays a crucial role, with different phases offering varying selectivities.

For unequivocal identification, the coupling of chromatographic techniques with mass spectrometry (MS) is the gold standard. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide not only retention time data but also mass spectral information, which can elucidate the molecular weight and fragmentation patterns of the compounds, allowing for confident differentiation of structural isomers.

Q & A

Q. What experimental approaches validate hypothesized degradation pathways under oxidative conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation products, analyzed via LC-MS/MS. Radical scavengers (e.g., BHT) test oxidative pathways, while EPR spectroscopy detects free radicals. Comparison with analogous malonamides contextualizes degradation trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.